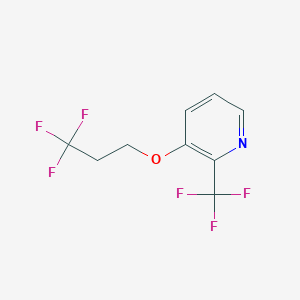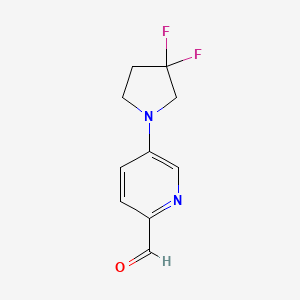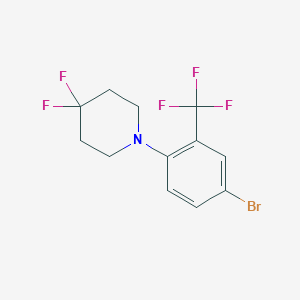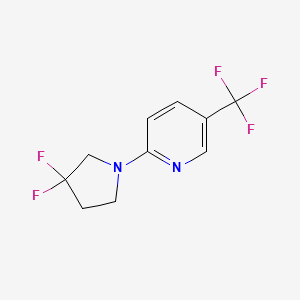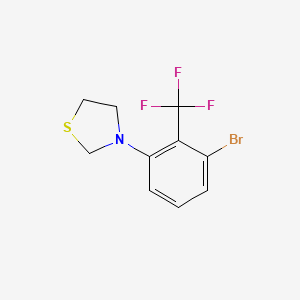
(2-Ethoxy-3-methylphenyl)boronic acid
Vue d'ensemble
Description
“(2-Ethoxy-3-methylphenyl)boronic acid” is a type of boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials, has been reviewed recently . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis
Boronic acids, including “this compound”, have been used in various chemical reactions. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have also been used in cross-coupling reactions .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Boronic acids, including (2-Ethoxy-3-methylphenyl)boronic acid, play a crucial role as synthetic intermediates and building blocks in organic synthesis. They are widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are foundational in the development of pharmaceuticals, agrochemicals, and organic materials. The versatility of boronic acids extends to catalysis, where they facilitate transformations such as the aza-Michael addition and decarboxylative borylation, enabling the synthesis of complex molecules with high enantioselectivity and efficiency (Hashimoto, Gálvez, & Maruoka, 2015).
Material Science and Sensing Applications
In material science, boronic acids contribute to the development of fluorescent sensors for detecting various biological and chemical substances. Their ability to form reversible covalent bonds with diols allows for the selective detection of sugars, including glucose, which is vital for applications such as diabetes monitoring. Boronic acid-based sensors exhibit changes in fluorescence in response to analyte binding, enabling the quantification and monitoring of various entities in complex matrices (Huang et al., 2012).
Biomedical Research
In the biomedical domain, boronic acid polymers have emerged as promising materials for therapeutic applications. They have been explored for their potential in treating diseases such as HIV, cancer, diabetes, and obesity. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers make them suitable for the development of drug delivery systems, bioconjugation, and tissue engineering applications (Cambre & Sumerlin, 2011).
Furthermore, the development of boronic acid compounds as enzyme inhibitors and potential pharmaceutical agents exemplifies their significance in drug discovery. Boronic acids' unique structural features allow them to mimic biologically important saccharides, thereby inhibiting enzymes involved in disease pathways. This has led to the exploration of boronic acid-based compounds as potential treatments for cancer, bacterial infections, and other diseases (Yang, Gao, & Wang, 2003).
Safety and Hazards
Boronic acids are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Boronic acids, including “(2-Ethoxy-3-methylphenyl)boronic acid”, have been increasingly utilized in diverse areas of research. Future directions include extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The challenges and opportunities are also highlighted for the future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .
Mécanisme D'action
Target of Action
The primary target of the compound (2-Ethoxy-3-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
Boronic acids are generally known to be relatively stable and readily prepared , which may suggest good bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that it can occur in a variety of environmental conditions.
Analyse Biochimique
Biochemical Properties
(2-Ethoxy-3-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of serine proteases and other enzymes that contain active site serine residues. In the case of this compound, it interacts with enzymes such as chymotrypsin and trypsin, forming a tetrahedral boronate complex that inhibits the enzyme’s activity. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting proteases that play a role in signal transduction. For instance, the inhibition of proteases like chymotrypsin and trypsin can lead to altered cell signaling and gene expression. Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with active site serine residues in enzymes. This interaction leads to the formation of a stable tetrahedral boronate complex, which inhibits the enzyme’s catalytic activity. The inhibition is reversible, allowing for the study of enzyme kinetics and the development of reversible enzyme inhibitors. Additionally, this compound can interact with other nucleophiles, further expanding its range of biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can inhibit enzymes involved in the metabolism of carbohydrates and proteins, affecting the overall metabolic flux within the cell. The compound’s interaction with metabolic enzymes can lead to changes in metabolite levels, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s availability to interact with target enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on enzymes and other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
Propriétés
IUPAC Name |
(2-ethoxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTILJSFJHWHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267535 | |
| Record name | Boronic acid, B-(2-ethoxy-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704064-20-9 | |
| Record name | Boronic acid, B-(2-ethoxy-3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-ethoxy-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





